(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a purine-2,6-dione core substituted at positions 7 and 6. Key structural attributes include:
- 1,3-dimethyl groups on the purine ring, enhancing steric stability.
- An (E)-configured 4-hydroxybenzylidene hydrazinyl group at position 8, enabling π-π stacking and polar interactions .
This combination of substituents distinguishes it from related purine and pyrimidine derivatives, as discussed below.
Properties
CAS No. |
682776-21-2 |
|---|---|
Molecular Formula |
C24H26N6O6 |
Molecular Weight |
494.508 |
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O6/c1-28-21-20(22(33)29(2)24(28)34)30(13-17(32)14-36-19-10-8-18(35-3)9-11-19)23(26-21)27-25-12-15-4-6-16(31)7-5-15/h4-12,17,31-32H,13-14H2,1-3H3,(H,26,27)/b25-12+ |
InChI Key |
RKUFKQWOXHNJGR-BRJLIKDPSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC(COC4=CC=C(C=C4)OC)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article aims to delve into the synthesis, biological activity, and potential therapeutic applications of this specific compound.
Synthesis of the Compound
The synthesis of this purine derivative typically involves multi-step organic reactions that modify the purine scaffold to introduce various functional groups. The synthetic routes often leverage established methodologies for purine chemistry, as outlined in recent literature on purine derivatives . The synthesis may include:
- Formation of the Purine Core : Utilizing commercially available precursors such as 2-amino-6-chloropurine.
- Substitution Reactions : Introducing hydroxyl and methoxy groups through nucleophilic substitution.
- Hydrazone Formation : Reaction with hydrazines to form the hydrazone linkage which is crucial for biological activity.
Anticancer Activity
Recent studies have shown that purine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been reported to inhibit various cancer cell lines effectively. The mechanism often involves interference with nucleic acid metabolism or inhibition of specific kinases associated with cancer progression .
- Case Study : A related purine derivative demonstrated an IC50 value of 21.6 μM against MDA-MB-231 breast cancer cells, indicating a potent cytotoxic effect . Given the structural similarities, it is hypothesized that (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit comparable or enhanced activity.
Antimicrobial Activity
Purine derivatives are also known for their antimicrobial properties. Studies have indicated that certain modifications can enhance antifungal and antibacterial activities:
- Antifungal Screening : Compounds similar to the target compound have shown effectiveness against fungal strains such as Candida and Aspergillus, suggesting a broad-spectrum antifungal potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many purines act as competitive inhibitors for enzymes involved in nucleotide synthesis.
- Intercalation into DNA : Some derivatives can insert themselves between DNA bases, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The presence of specific substituents may allow for interaction with cellular receptors or signaling molecules.
Data Table: Biological Activities of Related Purine Derivatives
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of phenolic groups contributes to the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, compounds derived from similar purine structures have shown promising results in assays measuring DPPH radical scavenging activity .
Anti-inflammatory Effects
The compound has been studied for its potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. Preliminary studies suggest that derivatives with methoxy and hydroxy substituents can modulate inflammatory pathways effectively .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other purine derivatives .
Cancer Treatment
Given its anticancer properties, this compound could be developed as a chemotherapeutic agent. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further clinical trials.
Cardiovascular Diseases
Due to its anti-inflammatory effects, this compound may also hold promise in treating cardiovascular conditions where inflammation plays a critical role. Research into COX inhibitors has shown that similar compounds can reduce the risk of heart attacks and strokes by managing inflammation .
Neuroprotection
Studies suggest that compounds with antioxidant properties can offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications .
Case Studies
Chemical Reactions Analysis
Hydrazine Group Reactivity
The 8-(2-(4-hydroxybenzylidene)hydrazinyl) substituent is a key reactive site. This hydrazine derivative can participate in:
-
Condensation Reactions : Reacting with aldehydes or ketones to form new hydrazones under acidic or basic conditions .
-
Oxidation : Susceptible to oxidation by agents like hydrogen peroxide or iodine, yielding diazenium intermediates or nitrogen gas.
-
Cyclization : Intramolecular reactions with adjacent hydroxyl or carbonyl groups could form heterocyclic structures like triazoles .
Example Reaction Pathway :
Hydroxyl Group Reactivity
The 2-hydroxypropyl and 4-hydroxybenzylidene moieties offer nucleophilic hydroxyl groups for:
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters .
-
Etherification : Alkylation with alkyl halides in the presence of base (e.g., KCO) .
-
Oxidation : Conversion of secondary alcohols to ketones using oxidizing agents like Jones reagent .
Data Table: Hydroxyl Group Reactivity
| Reaction Type | Conditions | Product |
|---|---|---|
| Esterification | Acetic anhydride, HSO | Acetylated derivatives |
| Etherification | CHI, KCO | Methoxy-substituted analogs |
| Oxidation | CrO, HSO | Ketone derivatives |
Methoxy Group Reactivity
The 4-methoxyphenoxy group may undergo:
-
Demethylation : Cleavage of the methyl ether using strong acids (e.g., HBr/AcOH) to yield phenolic -OH groups .
-
Electrophilic Substitution : Methoxy groups activate aromatic rings toward nitration or sulfonation .
Purine Core Reactivity
The 1,3-dimethylpurine-2,6-dione scaffold exhibits:
-
Alkylation/Dealkylation : Demethylation at N1 or N3 under acidic conditions (e.g., HCl) .
-
Nucleophilic Substitution : Displacement of substituents at the 7- or 8-positions by nucleophiles (e.g., amines) .
Example Reaction :
Coordination Chemistry
The compound’s hydroxyl and hydrazine groups enable metal chelation, forming complexes with transition metals (e.g., Cu, Fe) . Such complexes are often studied for enhanced biological activity or catalytic properties.
Stability and Degradation
-
Hydrolytic Degradation : The hydrazine linkage may hydrolyze in aqueous acidic/basic conditions, yielding 4-hydroxybenzaldehyde and purine-hydrazine fragments.
-
Photodegradation : Benzylidene groups are prone to cis-trans isomerization under UV light .
Synthetic Modifications
While direct data on this compound is limited, analogous purine derivatives (e.g., ) suggest:
Comparison with Similar Compounds
Structural Analogs in Purine-2,6-dione Series
a) 8-Substituted Purine Derivatives
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (20) :
- Substituents: Styryl and biphenyl groups at position 7.
- Key Differences: Bulkier aromatic substituents increase hydrophobicity compared to the hydrazinyl group in the target compound. The absence of hydroxyl/methoxy groups reduces hydrogen-bonding capacity .
- Implications: Likely lower aqueous solubility and altered target binding due to steric hindrance.
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione: Substituents: Anilino group (3-methylphenylamino) at position 8. The methyl group on the phenyl ring enhances lipophilicity . Implications: Potential differences in metabolic stability and membrane permeability.
b) Hydrazinyl-Functionalized Derivatives
The target compound’s 4-hydroxybenzylidene hydrazinyl group is unique among purine-diones. This moiety enables:
- Chelation or coordination with metal ions.
- Enhanced solubility via phenolic -OH and hydrazine -NH groups.
- Stereospecific interactions due to the (E)-configuration .
Pyrimidine-2,4-dione Derivatives
Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7–9) share:
- A pyrimidine-2,4-dione core instead of purine-2,6-dione.
- Hydroxypropyl and methoxymethyl substituents.
- Methoxymethyl groups increase lipophilicity compared to the target compound’s hydroxy/methoxy-phenoxy chain .
Functional and Physicochemical Comparison
Chemoinformatic Similarity Analysis
Using the Tanimoto coefficient (a common metric for binary structural similarity), the target compound would exhibit:
- Low similarity (<0.4) with pyrimidine-diones due to core heterocycle differences.
- Moderate similarity (~0.6) with 8-substituted purine-diones, driven by shared core but divergent substituents .
Q & A
Q. What advanced spectral techniques can resolve ambiguities in hydrazine-proton interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
